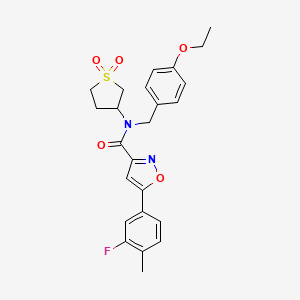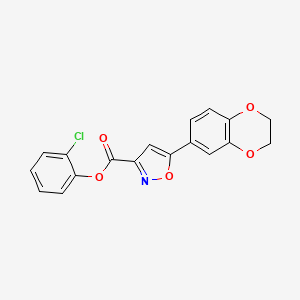![molecular formula C17H28N2OS B14985096 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B14985096.png)
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group The carboxamide group is further linked to a 2-(2-methyl-1,3-thiazol-4-yl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Alkylation: The 2-methylthiazole can be alkylated using an appropriate alkyl halide under basic conditions to introduce the 2-(2-methyl-1,3-thiazol-4-yl)ethyl group.
Cyclohexane Carboxamide Formation: The cyclohexane-1-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the amine derivative of the thiazole to form the carboxamide linkage.
Butyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and carboxamide moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide: can be compared to other thiazole-containing compounds such as:
Uniqueness
The uniqueness of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C17H28N2OS |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H28N2OS/c1-3-4-5-14-6-8-15(9-7-14)17(20)18-11-10-16-12-21-13(2)19-16/h12,14-15H,3-11H2,1-2H3,(H,18,20) |
Clave InChI |
MUQZKVJYPLDWNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)NCCC2=CSC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14985019.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B14985025.png)

![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-diethylacetamide](/img/structure/B14985030.png)

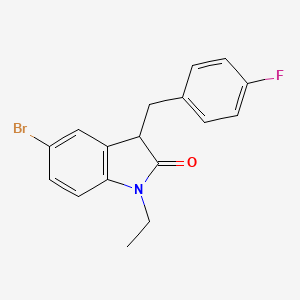

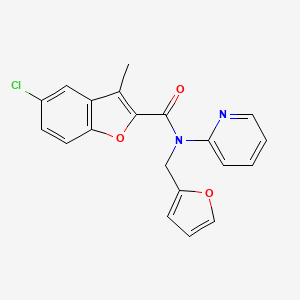
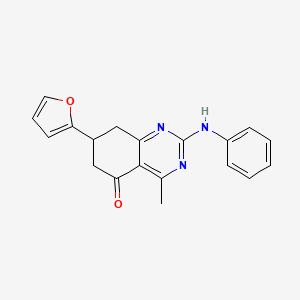
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide](/img/structure/B14985065.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14985084.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14985089.png)
